Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
CAS No.: 731852-88-3
Cat. No.: VC3931304
Molecular Formula: C19H26BNO4
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731852-88-3 |
|---|---|
| Molecular Formula | C19H26BNO4 |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-12-8-9-13-21(16)17(22)23-14-15-10-6-5-7-11-15/h5-7,10-12H,8-9,13-14H2,1-4H3 |
| Standard InChI Key | PESXPLPMEBCWQN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,4-dihydropyridine ring fused to a benzyl carbamate group at the 1-position and a pinacol boronate ester at the 6-position. The tetrahydropyridine core adopts a partially unsaturated conformation, while the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, preventing protodeboronation. The IUPAC name, benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 731852-88-3 |
| Molecular Formula | |
| Molecular Weight | 343.2 g/mol |
| Density | 1.12 g/cm³ (estimated) |
| Boiling Point | 452°C (predicted) |
| Solubility | Soluble in DMSO, THF, ethers |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically begins with the hydrogenation of pyridine derivatives to form 1,2,3,6-tetrahydropyridine, followed by boronation and protection steps. A representative route involves:
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Boronation: Reaction of tetrahydropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester.
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Carbamate Protection: Treatment with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃) to introduce the benzyl carbamate group .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.15 (s, 2H, CH₂Ph), 4.10–3.95 (m, 2H, dihydropyridine), 2.45–2.30 (m, 2H, dihydropyridine) .
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¹¹B NMR: A singlet at δ 30.1 ppm confirms the tetracoordinated boron environment .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group facilitates carbon-carbon bond formation via Suzuki-Miyaura reactions. For example, coupling with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives, critical in drug discovery.
Table 2: Representative Cross-Coupling Conditions
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 82 |
| 2-Chloropyridine | Pd(OAc)₂/XPhos | CsF | 75 |
Lewis Acid-Mediated Transformations
Interactions with Lewis acids like B(C₆F₅)₃ induce hydride transfer reactions, forming pyridinium borohydride intermediates. This reactivity is exploited in catalytic reductions and asymmetric synthesis .
Mechanistic Insights
Boronate Stability and Reactivity
The pinacol ester’s electron-withdrawing substituents enhance boron’s electrophilicity, accelerating transmetalation in cross-coupling. Conversely, the dihydropyridine ring’s conjugation delocalizes electron density, moderating reactivity.
Role of Protecting Groups
The benzyl carbamate (Cbz) group provides orthogonal protection, enabling selective deprotection under hydrogenolytic conditions without affecting the boronate .
Comparative Analysis with Analogous Boronates
Pinacol vs. Neopentyl Glycol Esters
Pinacol boronate esters (as in this compound) exhibit superior stability to hydrolysis compared to neopentyl glycol derivatives, attributed to steric shielding of the boron atom.
Tetrahydropyridine vs. Piperidine Cores
The partial unsaturation in tetrahydropyridine enhances conjugation, lowering the activation energy for boronate transfer relative to fully saturated piperidine analogues .
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